

# In Vitro Genotoxic Potential of N-Nitroso Fluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitroso fluoxetine |           |
| Cat. No.:            | B6179763             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-nitrosamines are a class of chemical compounds that have raised significant safety concerns due to their potential as potent mutagenic and carcinogenic agents.[1][2][3] These compounds are classified as a "cohort of concern" under the ICH M7(R2) guideline.[1] The discovery of N-nitrosamine impurities in various drug products has led to regulatory action and drug recalls.[1] [4] A specific sub-category of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API).[4][5] N-Nitroso fluoxetine is an NDSRI of fluoxetine, a widely prescribed antidepressant.[6][7][8] Understanding the genotoxic potential of N-Nitroso fluoxetine is crucial for the safety assessment of fluoxetine-containing drug products. This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on N-Nitroso fluoxetine, detailing the experimental protocols, summarizing the key findings, and illustrating the metabolic pathways involved.

# **Summary of Genotoxic Findings**

**N-Nitroso fluoxetine** has been demonstrated to be genotoxic in a variety of in vitro assays. A summary of the findings is presented below.



| Assay                                 | Test System               | Metabolic<br>Activation  | Result   | Reference     |
|---------------------------------------|---------------------------|--------------------------|----------|---------------|
| Enhanced Ames<br>Test                 | S. typhimurium & E. coli  | Hamster Liver S9 (30%)   | Positive | [9][10]       |
| Micronucleus<br>Assay                 | Human TK6<br>Cells        | Hamster Liver S9         | Positive | [4][5][9][10] |
| Micronucleus<br>Assay                 | Human TK6<br>Cells        | Without S9               | Positive | [4][9][10]    |
| Gene Mutation<br>Assay (TK &<br>HPRT) | Human TK6<br>Cells        | Hamster Liver S9         | Positive | [4][5]        |
| DNA Damage<br>(Comet Assay)           | 2D and 3D<br>HepaRG Cells | Endogenous               | Positive | [1]           |
| Micronucleus<br>Assay                 | 2D and 3D<br>HepaRG Cells | Endogenous               | Positive | [1]           |
| ToxTracker<br>Assay                   | Mammalian Cells           | Enhanced<br>(Hamster S9) | Positive | [2][11]       |

# **Experimental Protocols**

Detailed methodologies for the key in vitro genotoxicity assays are described below.

### **Enhanced Ames Test (Bacterial Reverse Mutation Assay)**

The Enhanced Ames Test is a modified version of the standard Ames test, optimized for the detection of mutagenic nitrosamines.[12]

- Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and
  Escherichia coli strain WP2 uvrA (pKM101) are typically used.[12] For nitrosamines, strains
  TA1535 and WP2 uvrA (pKM101) have been found to be particularly sensitive.[13]
- Metabolic Activation: A higher concentration of post-mitochondrial fraction (S9) from hamster liver (30%) is recommended, as it has been shown to be more effective at metabolically



activating N-nitrosamines compared to the standard rat liver S9.[2][12]

Assay Procedure: The pre-incubation method is employed, with a recommended pre-incubation time of 30 minutes.[12][13] N-Nitroso fluoxetine is incubated with the tester strain and the S9 mix before being plated on minimal glucose agar plates. The plates are then incubated for 48-72 hours, and the number of revertant colonies is counted. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

## **Mammalian Cell Micronucleus Assay**

This assay is used to detect chromosomal damage. **N-Nitroso fluoxetine** has been tested using human lymphoblastoid TK6 cells.[4][5]

- Cell Line: Human TK6 cells are commonly used for this assay.
- Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (hamster liver S9).[4][5][9][10]
- Treatment: Cells are exposed to various concentrations of **N-Nitroso fluoxetine**. For treatments with S9, a short exposure time of 3-4 hours is used, followed by a recovery period. For treatments without S9, a continuous 24-hour exposure is employed.[4]
- Micronucleus Scoring: After treatment, cells are harvested and stained. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored. A significant increase in the percentage of cells with micronuclei indicates a positive genotoxic response.
   [4] N-Nitroso fluoxetine induced concentration-dependent increases in micronuclei in TK6 cells.

# Mammalian Cell Gene Mutation Assays (TK and HPRT)

These assays detect gene mutations in mammalian cells.

Cell Line: Human TK6 cells are used, which are heterozygous at the thymidine kinase (TK) locus and hemizygous for the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.[4][5]



- Metabolic Activation: The assay is performed in the presence of hamster liver S9.[4][5]
- Principle: The assay measures forward mutations at the TK and HPRT gene loci. Mutations
  in these genes lead to the loss of enzyme function, which can be selected for by growing the
  cells in the presence of a selective agent (trifluorothymidine for TK and 6-thioguanine for
  HPRT).
- Procedure: Cells are treated with N-Nitroso fluoxetine in the presence of S9, followed by a
  mutation expression period. The cells are then plated in the presence of the selective agent
  to determine the mutant frequency. A significant increase in the mutant frequency compared
  to the control indicates a positive mutagenic response. N-Nitroso fluoxetine was found to
  be mutagenic in both the TK and HPRT gene mutation assays.[4][5]

### Comet Assay and Micronucleus Assay in HepaRG Cells

The human hepatoma HepaRG cell line is metabolically competent, expressing a wide range of phase I and phase II enzymes, making it a valuable human-based model for genotoxicity testing of compounds that require metabolic activation.[1][3]

- Cell Models: Both 2D monolayer cultures and 3D spheroid cultures of HepaRG cells have been used. 3D spheroids are generally more sensitive as they exhibit higher levels of CYP activity.[1][3]
- Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks.
  - Procedure: Following a 24-hour treatment with N-Nitroso fluoxetine, HepaRG cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
     Damaged DNA migrates further from the nucleus, forming a "comet tail". The extent of DNA damage is quantified by measuring the percentage of DNA in the tail.[1]
  - Findings: N-Nitroso fluoxetine significantly induced DNA damage in both 2D and 3D HepaRG models.[1]
- Micronucleus Assay:
  - Procedure: Similar to the assay in TK6 cells, HepaRG cells are treated for 24 hours, and the frequency of micronucleus formation is assessed, often using flow cytometry for high-



throughput analysis.[1]

Findings: N-Nitroso fluoxetine increased the frequency of micronuclei in both 2D and 3D
 HepaRG cultures.[1]

# **Metabolic Activation and Signaling Pathways**

The genotoxicity of many N-nitrosamines, including **N-Nitroso fluoxetine**, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[1][4] The primary activation pathway involves  $\alpha$ -hydroxylation, which leads to the formation of unstable intermediates that can generate DNA-reactive species.[1]

Studies using TK6 cells expressing single human CYP enzymes have identified that CYP2C19 and CYP2B6 are key enzymes in the metabolic activation of **N-Nitroso fluoxetine**, leading to its genotoxic effects.[9][10] CYP2A6 and CYP3A4 have also been implicated in the activation of other NDSRIs.[4][5]



Click to download full resolution via product page

Caption: Metabolic activation of **N-Nitroso fluoxetine** by CYP enzymes.

The experimental workflow for assessing the in vitro genotoxicity of **N-Nitroso fluoxetine** typically follows a tiered approach, starting with bacterial assays and progressing to mammalian cell assays.





Click to download full resolution via product page

Caption: In vitro genotoxicity testing workflow for **N-Nitroso fluoxetine**.

#### **Conclusion**

The available in vitro data consistently demonstrate that **N-Nitroso fluoxetine** is a genotoxic and mutagenic compound. It induces point mutations in bacteria and both gene mutations and chromosomal damage in human cell lines. The genotoxicity of **N-Nitroso fluoxetine** is dependent on metabolic activation, with CYP2C19 and CYP2B6 identified as key activating enzymes. These findings underscore the importance of controlling **N-Nitroso fluoxetine** impurities in pharmaceutical products to mitigate potential risks to human health. The use of metabolically competent cell systems, such as HepaRG cells, and optimized protocols like the Enhanced Ames Test, are crucial for the accurate assessment of the genotoxic hazard posed by NDSRIs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Nitroso Fluoxetine, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 8. N-Nitroso Fluoxetine | CAS 150494-06-7 | LGC Standards [Igcstandards.com]
- 9. Nitrosamine impurities in medicines (presented at the ARCS Annual Conference 2024) -Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. fda.gov [fda.gov]
- 11. toxys.com [toxys.com]
- 12. syncsci.com [syncsci.com]
- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Genotoxic Potential of N-Nitroso Fluoxetine: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b6179763#genotoxic-potential-of-n-nitroso-fluoxetine-in-vitro]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com